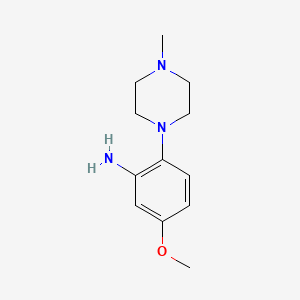

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

説明

特性

IUPAC Name |

5-methoxy-2-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)12-4-3-10(16-2)9-11(12)13/h3-4,9H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCXATWRVDOEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline chemical properties

An In-Depth Technical Guide to 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Introduction

The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of biologically active compounds and approved pharmaceuticals targeting a wide array of conditions, including cancer, depression, and anxiety.[1][2][3] This guide provides a detailed technical overview of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, a substituted N-aryl piperazine with significant potential as a versatile building block in drug discovery and organic synthesis. While specific literature on this exact molecule is sparse, its chemical properties, reactivity, and synthesis can be thoroughly understood through the analysis of its constituent functional groups and by drawing parallels with closely related, well-documented analogues.

This document will delve into the compound's chemical and physical properties, propose a robust synthetic route based on established methodologies, and predict its spectroscopic signature. Furthermore, we will explore its chemical reactivity and discuss its potential applications in the development of novel therapeutic agents.

Chemical and Physical Properties

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, also known by its alternative IUPAC name 2-Methoxy-5-(4-methyl-piperazin-1-yl)-phenylamine, is a polyfunctional molecule featuring an aniline moiety, a methoxy group, and an N-methylpiperazine substituent.[4] These groups collectively define its solubility, basicity, and reactivity.

| Property | Value | Source |

| IUPAC Name | 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline | - |

| Alternate Name | 2-Methoxy-5-(4-methyl-piperazin-1-yl)-phenylamine | [4] |

| CAS Number | 1021428-48-7 | [4] |

| Molecular Formula | C₁₂H₁₉N₃O | [4] |

| Molecular Weight | 221.30 g/mol | [4] |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Purity | >97% (as commercially available) | [4] |

| Predicted pKa | ~4.5 (aniline N), ~8.5 (piperazine N) | Inferred |

| Predicted XLogP3 | ~2.0 - 2.5 | Inferred |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, chloroform, and DMSO. | Inferred |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-2.4,-0.2!"]; C3 [label="C", pos="-2.4,1.2!"]; C4 [label="C", pos="-1.2,1.7!"]; C5 [label="C", pos="0,1.2!"]; C6 [label="C", pos="-1.2,-2.1!"]; N2 [label="N", pos="-0.5,-2.8!"]; C7 [label="C", pos="-0.5,-4.2!"]; C8 [label="C", pos="0.8,-4.2!"]; N3 [label="N", pos="0.8,-2.8!"]; C9 [label="C", pos="1.5,-2.1!"]; C10 [label="C", pos="2.1,-3.5!"]; O1 [label="O", pos="0.8,2.4!"]; C11 [label="C", pos="2.1,2.8!"]; H1[label="H", pos="-3.2,-0.7!"]; H2[label="H", pos="-3.2,1.7!"]; H3[label="H", pos="-1.2,2.7!"]; H4_1 [label="H", pos="-0.5, -0.5!"]; H4_2 [label="H", pos="0.5, -0.5!"];

// Draw bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C1 -- C6; C6 -- N2; N2 -- C7; C7 -- C8; C8 -- N3; N3 -- C9; C9 -- C6; N3 -- C10; C5 -- O1; O1 -- C11; C2 -- H1; C3 -- H2; C4 -- H3; N1 -- H4_1; N1 -- H4_2;

// Add labels for functional groups label_aniline [label="Aniline", pos="-1.5,0.5!", fontsize=10, fontcolor="#5F6368"]; label_methoxy [label="Methoxy", pos="1.5,2.0!", fontsize=10, fontcolor="#5F6368"]; label_piperazine [label="N-Methylpiperazine", pos="0,-3.5!", fontsize=10, fontcolor="#5F6368"]; }

Caption: Chemical structure of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Synthesis and Mechanistic Insights

The formation of the C-N bond between the aniline ring and the piperazine moiety is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][5] This reaction is a cornerstone of modern organic synthesis due to its high efficiency, functional group tolerance, and applicability to a wide range of substrates.[1][6]

Proposed Synthetic Route: Buchwald-Hartwig Amination

The synthesis would involve the coupling of a suitable aryl halide (e.g., 2-bromo-4-methoxyaniline or 1-bromo-2-methoxy-5-nitrobenzene followed by reduction) with 1-methylpiperazine.

Caption: Proposed Buchwald-Hartwig amination synthesis workflow.

Mechanistic Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide, forming a palladium(II) complex.

-

Amine Coordination and Deprotonation: The amine (1-methylpiperazine) coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst and releasing the final product.

The choice of ligand is critical for the success of the reaction; sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.[1]

Spectroscopic and Analytical Characterization

While experimental spectra for this specific molecule are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: Three protons on the aniline ring are expected to appear as distinct signals in the aromatic region (δ 6.5-7.5 ppm), likely as doublets or doublets of doublets, with coupling constants characteristic of their ortho, meta, and para relationships.

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected around δ 3.8 ppm.

-

Piperazine Protons: The eight protons on the piperazine ring will likely appear as two or more multiplets in the range of δ 2.5-3.5 ppm. The protons adjacent to the two nitrogen atoms will show different chemical shifts.

-

N-Methyl Protons: A singlet for the three protons of the N-methyl group (-NCH₃) is expected around δ 2.3 ppm.

-

Aniline Protons: The two N-H protons of the aniline group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be the most downfield, while the carbons ortho and para to the electron-donating groups (NH₂ and OCH₃) will be more upfield.

-

Piperazine Carbons: Two or more signals are expected for the piperazine ring carbons in the range of δ 45-55 ppm.

-

N-Methyl Carbon: A signal for the N-methyl carbon is expected around δ 46 ppm.

-

Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55 ppm.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221. Plausible fragmentation patterns would involve the cleavage of the N-methylpiperazine ring and the loss of the methoxy group.

Caption: Predicted key fragmentations in mass spectrometry.

Reactivity and Chemical Behavior

Basicity

The molecule possesses three basic nitrogen atoms: the aniline nitrogen and the two nitrogens of the piperazine ring.

-

Aniline Nitrogen: The basicity of the aniline nitrogen is influenced by the methoxy group. A methoxy group at the meta position (relative to the amino group) exerts an electron-withdrawing inductive effect (-I), which slightly decreases the basicity compared to unsubstituted aniline.[7][8]

-

Piperazine Nitrogens: The piperazine nitrogens are aliphatic amines and are therefore significantly more basic than the aniline nitrogen. The tertiary amine (N-methylated) will be the most basic site and the most likely to be protonated under acidic conditions.

Reactions of the Aniline Moiety

The primary amino group can undergo a range of characteristic reactions, including:

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures would convert the amino group into a diazonium salt, which is a versatile intermediate for introducing various other functional groups.[9]

-

Acylation and Alkylation: The aniline nitrogen can be readily acylated or alkylated.

Electrophilic Aromatic Substitution

The aromatic ring is activated towards electrophilic substitution by the strongly electron-donating amino group and the moderately electron-donating methoxy group. These groups are ortho, para-directing. The positions ortho and para to the amino group are the most activated and will be the preferred sites for electrophilic attack (e.g., halogenation, nitration, sulfonation).

Potential Applications in Research and Drug Development

The 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline structure is a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The N-aryl piperazine moiety is a well-established pharmacophore found in numerous clinically used drugs.[1][2] For instance, compounds with similar structures have been investigated as inhibitors of receptor tyrosine kinases, such as anaplastic lymphoma kinase (ALK), which are important targets in cancer therapy.[10]

Given its structural features, this compound could serve as a key intermediate for the development of:

-

Kinase inhibitors for oncology applications.

-

Serotonin and dopamine receptor modulators for central nervous system disorders.

-

Antimicrobial agents .

Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol is a general procedure adapted from established methods for N-aryl piperazine synthesis.[1]

Materials:

-

2-Bromo-4-methoxyaniline (1.0 equiv)

-

1-Methylpiperazine (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XantPhos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add the 2-bromo-4-methoxyaniline, sodium tert-butoxide, palladium catalyst, and phosphine ligand.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, followed by 1-methylpiperazine via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Protocol 2: Mass Spectrometry Analysis (LC-MS)

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

-

Dilute the stock solution to a working concentration of 10-100 µg/mL with the mobile phase.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Data Acquisition: Full scan mode for initial analysis. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the molecular ion (m/z 221) as the precursor ion.

References

- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem.

- High Catalytic Activity of Pd Nanoparticles Synthesized from Green Alga Chlorella vulgaris in Buchwald-hartwig Synthesis of N-Aryl Piperazines - Bentham Science Publisher.

- Which is more basic - ortho-, meta-, or paramethoxy anniline? - Quora.

- Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.

- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.

- Buchwald–Hartwig amination - Wikipedia.

- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate.

- 5-Methoxy-2-(4-methylpyrazol-1-yl)aniline - PubChem.

- Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? - Quora.

- 5-Methoxy-2-(4-methylpiperidin-1-yl)aniline - BLDpharm.

- What makes Aniline more basic than O-MethoxyAniline?? : r/chemhelp - Reddit.

- Rank the following substituted anilines from most basic to least basic - Pearson.

- phenylamine; 2-methoxy-5-(4-methylpiperazin-1-yl)aniline - Vibrant Pharma Inc.

- 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9 - ChemicalBook.

- 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline - Sigma-Aldrich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. quora.com [quora.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. quora.com [quora.com]

- 10. 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9 [chemicalbook.com]

The Molecular Blueprint: A Technical Guide to the Structure Elucidation of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the analytical techniques and data interpretation required to unequivocally confirm the molecule's constitution. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we present a self-validating system of protocols and causal reasoning behind experimental choices. This guide is designed to not only provide a pathway for the characterization of the title compound but also to serve as a foundational reference for the structural analysis of similarly complex aromatic amines.

Introduction: The Significance of Structural Verification

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. The compound 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, with its unique arrangement of a substituted aniline ring and a methylpiperazine moiety, presents an interesting case for structural analysis. The presence of multiple nitrogen atoms, a chiral center upon protonation, and a sterically crowded aromatic system necessitates a multi-faceted analytical approach. This guide will dissect the molecule's structure through a logical and synergistic application of modern spectroscopic techniques.

The molecular structure of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is presented below:

Caption: Chemical structure of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

The Analytical Workflow: A Multi-Pronged Approach

The structure elucidation of an unknown compound is a systematic process of gathering and interpreting evidence from various analytical techniques.[1] Our workflow is designed to be iterative, with each piece of data informing the next experimental step and refining our hypothesis of the molecular structure.

Caption: A logical workflow for the structure elucidation of an organic molecule.

Experimental Protocols & Data Interpretation

Synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

A plausible synthetic route to obtain the title compound involves a nucleophilic aromatic substitution reaction. A potential starting material could be 2-fluoro-5-methoxyaniline, which would react with N-methylpiperazine. This synthetic context is crucial as it provides a strong hypothesis for the expected structure.

Protocol:

-

To a solution of 2-fluoro-5-methoxyaniline (1.0 eq) in a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).

-

Heat the reaction mixture at 120-140 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound.[2]

Protocol:

-

Technique: Electrospray Ionization (ESI) in positive ion mode coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

-

Sample Preparation: A dilute solution of the purified compound in methanol or acetonitrile.

-

Data Acquisition: Acquire a full scan mass spectrum.

Expected Data & Interpretation:

The molecular formula of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is C12H19N3O. The expected monoisotopic mass is 221.1528 g/mol .

| Ion | Expected m/z |

| [M+H]⁺ | 222.1601 |

| [M+Na]⁺ | 244.1420 |

The high-resolution mass measurement of the protonated molecule [M+H]⁺ should be within a narrow tolerance (e.g., < 5 ppm) of the calculated value, which confirms the elemental composition.

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion will provide structural insights.

Caption: Plausible fragmentation pathway for protonated 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

The fragmentation pattern is expected to show characteristic losses from the piperazine ring. Alpha-cleavage is a dominant fragmentation pathway for amines.[3] The bond between the aniline ring and the piperazine nitrogen is also a likely point of cleavage.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule.[4]

Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3400-3300 | N-H (amine) | Asymmetric & Symmetric Stretch | Medium, two bands |

| 3000-2850 | C-H (aliphatic) | Stretch | Medium-Strong |

| 1620-1580 | N-H (amine) | Bend | Medium |

| 1500-1400 | C=C (aromatic) | Stretch | Medium-Strong |

| 1335-1250 | C-N (aromatic amine) | Stretch | Strong |

| 1250-1020 | C-O (aryl ether) | Asymmetric Stretch | Strong |

| 900-675 | C-H (aromatic) | Out-of-plane bend | Strong |

The presence of two distinct bands in the N-H stretching region is characteristic of a primary amine.[5] The strong absorption for the C-O stretch of the aryl ether is also a key diagnostic feature.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instruments: A 400 MHz or higher field NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

¹H NMR - Expected Data & Interpretation:

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.7-6.9 | m | 3H | Ar-H | Aromatic protons in an electron-rich system. |

| ~ 4.0-4.5 | br s | 2H | NH₂ | Amine protons, often broad and exchangeable with D₂O. |

| ~ 3.8 | s | 3H | -OCH₃ | Methoxy group protons, singlet due to no adjacent protons. |

| ~ 3.0-3.2 | t | 4H | Ar-N-CH₂ - | Piperazine protons adjacent to the aniline nitrogen. |

| ~ 2.5-2.7 | t | 4H | -N-CH₂ - | Piperazine protons adjacent to the methyl-bearing nitrogen. |

| ~ 2.3 | s | 3H | N-CH₃ | N-methyl group protons, singlet. |

The aromatic region is expected to show a complex splitting pattern due to the substitution. The broad singlet for the amine protons is a characteristic feature. The two sets of triplets for the piperazine methylene groups indicate restricted rotation and distinct chemical environments.

¹³C NMR - Expected Data & Interpretation:

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~ 150-160 | C -O | Aromatic carbon attached to the electron-donating methoxy group. |

| ~ 140-150 | C -NH₂ | Aromatic carbon attached to the amine group. |

| ~ 130-140 | C -N (piperazine) | Aromatic carbon attached to the piperazine nitrogen. |

| ~ 100-120 | Ar-C H | Aromatic carbons bearing hydrogen atoms. |

| ~ 55 | -OC H₃ | Methoxy carbon. |

| ~ 50-55 | Piperazine C H₂ | Piperazine carbons. |

| ~ 45 | N-C H₃ | N-methyl carbon. |

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The methoxy and amino groups are electron-donating, causing an upfield shift (lower ppm) of the ortho and para carbons.

2D NMR - Correlating the Pieces:

-

COSY: Will show correlations between adjacent protons, for example, within the aromatic spin system and between the different methylene groups of the piperazine ring if there is coupling.

-

HSQC: Correlates each proton to its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

-

HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity between the different fragments of the molecule. For instance, correlations from the piperazine methylene protons to the aromatic carbons will confirm the attachment point of the piperazine ring to the aniline.

Conclusion: A Unified Structural Hypothesis

By systematically acquiring and interpreting data from Mass Spectrometry, FTIR, and a suite of NMR experiments, a self-consistent and unequivocal structural assignment for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline can be achieved. The initial MS data provides the molecular formula, which is then corroborated by the functional groups identified via FTIR. The detailed connectivity and stereochemistry are then definitively established through the comprehensive analysis of 1D and 2D NMR spectra. This integrated approach ensures the scientific rigor required in modern chemical research and drug development.

References

-

TCA Lab / Alfa Chemistry. Structure Analysis of Unknown Compounds. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

University of California, Los Angeles. IR Chart. [Link]

-

University of Puget Sound. Simplified Infrared Correlation Chart. [Link]

-

ResearchGate. Infrared Spectroscopy Absorption Table. [Link]

- Miteva, M., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- Bingol, K., & Brüschweiler, R. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Metabolites, 8(1), 13.

- Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20287.

- Balogh, M. P. (2007). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC North America, 25(10), 1048-1056.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chinese Journal of Natural Medicines. MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. [Link]/F7)

Sources

- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. waters.com [waters.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Technical Profile: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

The following technical guide provides an in-depth characterization of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline , a specific structural isomer used as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Molecular Weight, Synthesis, and Analytical Characterization

Executive Identity & Physicochemical Core

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a trisubstituted benzene derivative characterized by an electron-donating methoxy group and a solubilizing N-methylpiperazine moiety. It belongs to a class of amino-aryl-piperazines frequently utilized as "hinge-binding" or "solvent-front" motifs in the design of small-molecule kinase inhibitors (e.g., EGFR, ALK inhibitors).

Molecular Weight & Formula

The precise molecular weight is critical for identity confirmation via Mass Spectrometry (MS) in quality control workflows.

| Property | Value | Technical Note |

| Chemical Formula | C₁₂H₁₉N₃O | |

| Average Molecular Weight | 221.30 g/mol | Used for stoichiometric calculations in synthesis. |

| Monoisotopic Mass | 221.1528 Da | Used for High-Resolution Mass Spectrometry (HRMS). |

| Exact Mass | 221.152812 Da | Theoretical mass based on most abundant isotopes ( |

| Elemental Analysis | C: 65.13%, H: 8.65%, N: 18.99%, O: 7.23% | Theoretical composition. |

Structural Logic

The molecule consists of an aniline core (aminobenzene) with:

-

A 4-methylpiperazin-1-yl group at the ortho position (C2) relative to the amine. This bulky group often dictates the molecule's conformation and solubility.

-

A methoxy group at the meta position (C5) relative to the amine (or para to the piperazine).

Synthetic Methodology

The synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline typically follows a Nucleophilic Aromatic Substitution (

Protocol: Two-Step Synthesis from 2-Fluoro-5-methoxynitrobenzene[1]

Step 1:

-

Reagents: 2-Fluoro-5-methoxynitrobenzene, N-methylpiperazine,

(base).[1] -

Solvent: DMF or Acetonitrile.

-

Mechanism: The nitro group at C1 activates the fluorine at C2 for nucleophilic attack by the piperazine nitrogen. The methoxy group at C5 is electronically distinct and remains intact.

-

Intermediate: 1-(4-Methoxy-2-nitrophenyl)-4-methylpiperazine.

Step 2: Nitro Reduction

-

Reagents:

(gas) with Pd/C catalyst OR Iron powder (Fe) with -

Solvent: Methanol or Ethanol/Water.

-

Mechanism: Catalytic hydrogenation or single-electron transfer reduction converts the nitro group (

) to the primary amine (

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and its validation points.

Figure 1: Step-wise synthetic pathway converting the fluoro-nitro precursor to the target aniline.

Analytical Validation (QC)

Trustworthy characterization relies on self-validating spectral data.

High-Resolution Mass Spectrometry (HRMS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode (

). -

Target Ion:

m/z. -

Fragmentation Pattern:

-

Loss of Methyl group (

). -

Cleavage of the piperazine ring (retro-Diels-Alder type fragmentation).

-

Nuclear Magnetic Resonance ( H-NMR)

Expected chemical shifts (in DMSO-

-

Methoxy Singlet:

ppm (3H).[2] -

Piperazine Multiplets: Two distinct regions at

ppm (N-Methyl adjacent) and -

Aromatic Protons:

-

H3 (Ortho to piperazine): Doublet, shielded by the electron-rich amine.

-

H4 (Meta to amine): Doublet of doublets.

-

H6 (Ortho to amine): Doublet, typically the most shielded aromatic proton due to ortho-amino effect.

-

Analytical Workflow Diagram

Figure 2: Quality Control workflow for validating the molecular identity.

Structural Context in Drug Design

The 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline scaffold is a structural isomer of the aniline moieties found in several third-generation EGFR inhibitors (e.g., Olmutinib or Nazartinib analogues).

-

Solubility: The N-methylpiperazine tail is protonatable at physiological pH, significantly improving the aqueous solubility of the final drug molecule.

-

Selectivity: The position of the methoxy group (C5 vs C4) fine-tunes the electronic density of the aniline nitrogen, affecting its nucleophilicity when reacting with the kinase "hinge" region or electrophilic warheads (e.g., acrylamides).

References

-

PubChem. Compound Summary: 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline (Isomer Reference). National Library of Medicine. Available at: [Link]

-

Journal of Medicinal Chemistry. Discovery of EGFR Inhibitors. (General reference for amino-aryl-piperazine synthesis). Available at: [Link]

Sources

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline synthesis pathway overview

This technical guide details the synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline , a critical intermediate often utilized in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceutical agents.[1] The pathway leverages a high-fidelity nucleophilic aromatic substitution (

Executive Summary & Retrosynthetic Analysis

The synthesis is designed for scalability and purity, minimizing side reactions common in aniline derivatives.

-

Target Molecule: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline[1]

-

Core Strategy: Sequential functionalization of the benzene ring starting from a commercially available nitro-anisole precursor.[1]

-

Key Disconnection: The C–N bond between the phenyl ring and the piperazine moiety is formed first (exploiting the activating nature of the nitro group), followed by the reduction of the nitro group to the target amine.

Retrosynthetic Pathway (Graphviz)

Figure 1: Retrosynthetic logic flow from target aniline to commercial precursors.

Detailed Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Install the piperazine moiety at the position ortho to the nitro group. Mechanism: The nitro group at position 3 (relative to anisole) activates the fluorine at position 4 for displacement. The methoxy group (electron-donating) is meta to the nitro group, minimally affecting the electrophilicity at the C-F bond compared to the strong -I/-M effect of the nitro group.[1]

Reagents:

-

Substrate: 4-Fluoro-3-nitroanisole (1.0 equiv)

-

Nucleophile: 1-Methylpiperazine (1.2 – 1.5 equiv)[1]

-

Base: Potassium Carbonate (

) (2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF. (MeCN is preferred for easier workup).

Protocol:

-

Setup: Charge a round-bottom flask with 4-Fluoro-3-nitroanisole (e.g., 10.0 g, 58.4 mmol) and MeCN (100 mL).

-

Addition: Add

(16.1 g, 116.8 mmol) followed by dropwise addition of 1-methylpiperazine (7.8 mL, 70.1 mmol) at room temperature. -

Reaction: Heat the mixture to 60–80°C under

atmosphere. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3]-

Endpoint: Consumption of starting material typically occurs within 4–6 hours.[1]

-

-

Workup:

-

Filter off inorganic salts (

/KF). -

Concentrate the filtrate in vacuo.[1]

-

Purification: Dissolve residue in EtOAc, wash with water (

) and brine. Dry over -

Note: The product, 1-(4-methoxy-2-nitrophenyl)-4-methylpiperazine , usually crystallizes as a yellow/orange solid upon standing or trituration with diethyl ether.[1]

Data Check:

-

Yield Expectation: 85–95%[1]

-

Key Intermediate ID:

H NMR should show the disappearance of the aromatic F-coupling and the appearance of piperazine protons (2.5–3.5 ppm region).

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the primary amine without dehalogenation (not applicable here) or over-reduction. Method: Catalytic hydrogenation is preferred over Fe/HCl for pharmaceutical purity to avoid metal residues.[1]

Reagents:

-

Substrate: 1-(4-Methoxy-2-nitrophenyl)-4-methylpiperazine (from Step 1).[1]

-

Catalyst: 10% Palladium on Carbon (Pd/C) (5–10 wt% loading).

-

Hydrogen Source:

gas (balloon or 1–3 bar). -

Solvent: Methanol (MeOH) or Ethanol (EtOH).

Protocol:

-

Setup: Dissolve the nitro-intermediate (e.g., 10.0 g) in MeOH (100 mL) in a hydrogenation vessel or flask.

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert argon stream (Caution: Pyrophoric dry catalyst; keep wet).

-

Reduction: Purge the system with

gas ( -

Monitoring: Reaction is usually rapid (2–4 hours). Monitor for the disappearance of the yellow nitro compound color and LC-MS (Target Mass: ~221 Da [M+H]+).

-

Workup:

-

Purification: The crude aniline is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from EtOH/Hexane or purify via flash chromatography (DCM/MeOH/NH3).

Process Parameters & Troubleshooting

| Parameter | Specification | Rationale |

| Stoichiometry (Step 1) | 1.2 eq. Piperazine | Slight excess ensures complete conversion of the fluoro-arene; unreacted piperazine is water-soluble and easily removed.[1] |

| Temperature (Step 1) | 60–80°C | Sufficient energy to overcome the activation barrier of the |

| Catalyst Loading (Step 2) | 5–10 wt% | Standard loading for nitro reduction; ensures rapid turnover before catalyst poisoning can occur. |

| Solvent Choice (Step 2) | Methanol | High solubility of the polar intermediate and product; compatible with hydrogenation conditions. |

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete conversion or hydrolysis | Ensure anhydrous MeCN/DMF is used. Increase temp to 90°C if slow. |

| Impurity in Step 1 | Bis-addition (rare) | Unlikely due to sterics and electronics, but verify stoichiometry. |

| Incomplete Reduction (Step 2) | Catalyst poisoning | Ensure S-containing impurities are absent.[1] Increase |

| Product Oxidation | Air sensitivity of aniline | Store the final aniline under Argon/Nitrogen at -20°C. Anilines can darken (oxidize) over time.[1] |

Safety & Compliance

-

Nitro Compounds: The intermediate 1-(4-methoxy-2-nitrophenyl)-4-methylpiperazine is a nitro-aromatic.[1] While generally stable, avoid excessive heat or shock during drying.

-

Hydrogenation:

gas is highly flammable.[1] Ensure proper grounding of equipment to prevent static discharge.[1] Handle Pd/C under inert gas to prevent ignition of solvent vapors. -

Piperazines: N-methylpiperazine is corrosive and a sensitizer.[1] Use proper PPE (gloves, fume hood).

References

-

General

Methodology:- Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitroanisole.

- Source: Vapourtec Application Note (Flow Chemistry optimization for similar substr

-

URL: [Link]

-

Synthesis of Piperazine-Anisole Intermediates

-

Nitro Reduction Standards

- Catalytic Hydrogen

- Source: Organic Chemistry Portal (Standard protocols for Pd/C reduction).

-

URL: [Link]

-

Starting Material Data

Sources

- 1. Ambeed [ambeed.com]

- 2. 1209836-84-9|5-Methoxy-2-(4-methylpiperidin-1-yl)aniline|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

Unveiling the Molecular Blueprint: A Putative Mechanism of Action for 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delineates a putative mechanism of action for the novel compound 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline. Based on an extensive analysis of its structural motifs—specifically the arylpiperazine core—we hypothesize a primary interaction with aminergic G-protein coupled receptors (GPCRs), with a significant potential for high affinity and functional modulation of serotonin (5-HT) and dopamine (D) receptor subtypes. This document provides a comprehensive overview of the structural rationale, the proposed signaling cascades, and a detailed roadmap of experimental protocols for the empirical validation of this hypothesis. The insights presented herein are intended to guide further preclinical research and drug development efforts for this compound.

Introduction: Deconstructing the Molecular Architecture

The compound 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is a member of the arylpiperazine class of molecules. This structural family is renowned for its privileged role in central nervous system (CNS) pharmacology, with numerous approved drugs sharing this core scaffold for the treatment of psychiatric and neurological disorders.[1][2] The defining features of the title compound are:

-

The Arylpiperazine Core: A phenyl ring linked to a piperazine moiety. This is a well-established pharmacophore for interaction with serotonin and dopamine receptors.[3][4]

-

A Methoxy-Aniline Substitution: The aniline group (a phenyl ring with an amine substituent) bears a methoxy group. The position and nature of substituents on the aryl ring are critical determinants of receptor affinity and selectivity.[5][6] The methoxy group, in particular, has been shown to influence binding to both serotonin and dopamine receptors.[7][8]

-

An N-Methylated Piperazine: The distal nitrogen of the piperazine ring is substituted with a methyl group. This N-alkylation is a common feature in many CNS-active drugs and can modulate a compound's pharmacokinetic properties and receptor interaction profile.[9][10]

Given these structural characteristics, a logical starting point for investigating the mechanism of action of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is to posit its interaction with GPCRs that are known to bind arylpiperazines.

A Putative Mechanism of Action: Targeting the Serotonin and Dopamine Systems

We postulate that 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline primarily targets the serotonin 5-HT1A receptor and the dopamine D2-like receptor family (D2, D3, and D4) . This hypothesis is built upon extensive structure-activity relationship (SAR) data from analogous compounds.[3][11][12]

Primary Molecular Targets and Rationale

-

Serotonin 5-HT1A Receptor: Arylpiperazines are one of the most significant classes of 5-HT1A receptor ligands.[3] The interaction typically involves a key salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain 3.[7] The nature of the aryl substitution significantly influences affinity and functional activity (agonist vs. antagonist).[2][6][13]

-

Dopamine D2-like Receptors: The arylpiperazine scaffold is also a privileged structure for D2-like receptor ligands.[4][14] Many atypical antipsychotics that target these receptors contain this moiety.[15] Similar to 5-HT1A receptors, the interaction is often anchored by an ionic bond with a conserved aspartate residue.[14]

Proposed Signaling Pathways

Both the 5-HT1A and D2-like receptors are predominantly coupled to the Gi/o family of inhibitory G-proteins .[16][17][18][19] Upon agonist binding, the following canonical signaling cascade is initiated:

-

G-Protein Activation: The receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαi/o subunit.

-

Dissociation: The activated Gαi/o-GTP subunit dissociates from the Gβγ dimer.

-

Downstream Effector Modulation:

-

Gαi/o-GTP directly inhibits the enzyme adenylyl cyclase , leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP) .[16][18] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

-

The liberated Gβγ subunits can modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels (leading to membrane hyperpolarization) and voltage-gated calcium channels.[17][20]

-

Activation of these pathways generally results in an inhibitory effect on neuronal firing. The compound could act as an agonist , stimulating this pathway, or as an antagonist , blocking the effects of endogenous neurotransmitters (serotonin and dopamine).

Diagram of the Proposed Signaling Pathway

Caption: Proposed Gi/o-coupled signaling cascade for the compound.

Experimental Validation: A Step-by-Step Methodological Guide

To empirically test the proposed mechanism of action, a tiered approach involving binding, functional, and downstream signaling assays is recommended.

Tier 1: Receptor Binding Affinity Profile

The initial step is to determine the binding affinity of the compound for a panel of relevant GPCRs.

Protocol: Radioligand Competition Binding Assay [21][22]

-

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for target receptors (e.g., human 5-HT1A and Dopamine D2, D3, D4).

-

Materials:

-

Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

A specific radioligand for each receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Spiperone for D2-like receptors).

-

Test compound (5-Methoxy-2-(4-methylpiperazin-1-yl)aniline) at a range of concentrations.

-

Non-specific binding control (a high concentration of a known, non-labeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well plates, filter mats (e.g., GF/C, pre-soaked in polyethyleneimine), and a cell harvester.

-

Scintillation counter and scintillation fluid.

-

-

Methodology:

-

In a 96-well plate, add cell membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through the filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter mats, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Tier 2: Functional Activity Characterization

Once high-affinity binding is confirmed, the next step is to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Protocol: [³⁵S]GTPγS Binding Assay [1][23][24][25]

-

Objective: To measure the direct activation of G-proteins by the test compound, providing a functional readout of receptor activation.

-

Principle: In the presence of an agonist, the GPCR facilitates the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to the Gα subunit. The amount of incorporated radioactivity is proportional to the level of G-protein activation.

-

Materials:

-

Cell membranes expressing the target receptor.

-

[³⁵S]GTPγS.

-

GDP (to ensure G-proteins are in their inactive state initially).

-

Test compound at various concentrations.

-

A known full agonist for the receptor (positive control).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

-

Methodology:

-

Pre-incubate cell membranes with the test compound (or control) in the assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes at 30°C).

-

Terminate the reaction and separate bound from unbound [³⁵S]GTPγS via rapid filtration, as described for the radioligand binding assay.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.

-

Determine the EC50 (potency) and Emax (efficacy) from the dose-response curve.

-

Compare the Emax of the test compound to that of a known full agonist to classify it as a full agonist, partial agonist, or antagonist (which would show no stimulation and should be tested for its ability to block agonist-induced stimulation).

-

Workflow for Experimental Validation

Sources

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 6. Electron J Biomed 2009;2:9-19. Machado et al. INFLUENCE OF ARYLPIPERAZINES AROMATIC STRUCTURE... [biomed.uninet.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. experts.unthsc.edu [experts.unthsc.edu]

- 12. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. openarchive.ki.se [openarchive.ki.se]

- 19. ko2.cwru.edu [ko2.cwru.edu]

- 20. tandfonline.com [tandfonline.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. researchgate.net [researchgate.net]

- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Evaluation of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

A Senior Application Scientist's Perspective on Navigating the Preclinical Landscape of a Novel Phenylpiperazine Derivative

This guide provides a comprehensive framework for the initial biological characterization of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, a novel chemical entity with potential therapeutic applications. Drawing from established methodologies for analogous compounds, we will explore a logical, data-driven approach to elucidating its mechanism of action, cellular activity, and preliminary pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery.

Introduction and Rationale

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS) and other therapeutic areas. The presence of the 4-methylpiperazin-1-yl moiety is often associated with activity at dopamine and serotonin receptors. Furthermore, aniline derivatives have been shown to exhibit a wide range of biological activities, including enzyme inhibition. The specific combination of a methoxy group and a methylpiperazinyl-aniline core in 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline suggests a high probability of bioactivity.

Structurally related compounds, such as 5-(4-methylpiperazin-1-yl)-2-nitroaniline, have been identified as inhibitors of SIRT6, a histone deacetylase implicated in diabetes and other metabolic disorders.[1][2][3] This precedent provides a compelling rationale for investigating the potential of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline as an enzyme inhibitor. Concurrently, the well-established role of phenylpiperazines as dopamine receptor ligands warrants a thorough investigation into its potential as a modulator of dopaminergic signaling.[4][5][6]

This guide will therefore outline a dual-pronged investigational strategy to characterize the biological activity of this novel compound, focusing on its potential as both a SIRT6 inhibitor and a dopamine D2 receptor ligand.

Hypothesized Biological Targets and Mechanisms of Action

SIRT6 Inhibition

SIRT6 is an NAD+-dependent histone deacetylase that plays a crucial role in regulating glucose metabolism, DNA repair, and inflammation.[1] Inhibition of SIRT6 has emerged as a potential therapeutic strategy for the treatment of type 2 diabetes.[1][2] Based on the activity of the structurally similar compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline, we hypothesize that 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline may also function as a SIRT6 inhibitor.

The proposed mechanism involves the compound binding to the active site of the SIRT6 enzyme, thereby preventing the deacetylation of its histone and non-histone substrates. This would lead to an increase in the acetylation of key proteins involved in glucose metabolism, such as those regulating the expression of glucose transporter GLUT-1, ultimately resulting in lower blood glucose levels.[1][2]

Caption: Proposed mechanism of SIRT6 inhibition.

Dopamine D2 Receptor Modulation

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in motor control, motivation, and cognition.[7] Dysregulation of D2 receptor signaling is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[7] The phenylpiperazine moiety is a common feature of many D2 receptor ligands.[4]

We hypothesize that 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline may act as a ligand at the D2 receptor. Depending on its binding mode and ability to stabilize different receptor conformations, it could act as an agonist, partial agonist, or antagonist. An agonist would activate the receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8] An antagonist would block the binding of endogenous dopamine, thereby inhibiting D2 receptor signaling.

Caption: Hypothesized Dopamine D2 receptor signaling pathway.

Experimental Workflows for Target Validation and Compound Characterization

The following experimental workflows provide a comprehensive strategy for evaluating the biological activity of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

In Vitro Target Engagement and Functional Activity

A multi-assay approach is recommended to confirm SIRT6 inhibitory activity and determine the mechanism of inhibition.

A. Fluor de Lys (FDL) Assay

This is a widely used fluorescence-based assay for measuring sirtuin activity.[3]

-

Principle: The assay uses a peptide substrate containing an acetylated lysine residue. In the presence of SIRT6 and NAD+, the acetyl group is removed. A developer solution is then added, which contains an antibody that specifically recognizes the deacetylated peptide, leading to a fluorescent signal. The intensity of the fluorescence is proportional to SIRT6 activity.

-

Protocol:

-

Prepare a dilution series of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

-

In a 96-well plate, add recombinant human SIRT6 enzyme, the acetylated peptide substrate, and NAD+.

-

Add the test compound or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Add the developer solution and incubate for a further period (e.g., 30 minutes).

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of a compound to its target protein.[1][2]

-

Principle: The target protein (SIRT6) is immobilized on a sensor chip. The test compound is flowed over the chip surface. Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of the reflected light.

-

Protocol:

-

Immobilize recombinant human SIRT6 on a sensor chip.

-

Prepare a dilution series of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline in a suitable running buffer.

-

Inject the compound solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal over time to obtain association and dissociation curves.

-

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

C. Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[2]

-

Principle: A solution of the test compound is titrated into a solution containing the target protein (SIRT6). The heat change associated with each injection is measured.

-

Protocol:

-

Load a solution of recombinant human SIRT6 into the sample cell of the ITC instrument.

-

Load a concentrated solution of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline into the injection syringe.

-

Perform a series of small injections of the compound into the protein solution.

-

Measure the heat change after each injection.

-

-

Data Analysis: Integrate the heat peaks to obtain a binding isotherm. Fit the isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

| Assay | Parameter Measured | Typical Value for Active Compound |

| Fluor de Lys (FDL) | IC50 | < 10 µM |

| Surface Plasmon Resonance (SPR) | KD | < 10 µM |

| Isothermal Titration Calorimetry (ITC) | KD | < 10 µM |

A combination of binding and functional assays is essential to fully characterize the interaction of the compound with the D2 receptor.

A. Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand from the D2 receptor.[9]

-

Principle: Membranes from cells expressing the D2 receptor are incubated with a radiolabeled antagonist (e.g., [3H]spiperone) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is measured.

-

Protocol:

-

Prepare membranes from CHO or HEK293 cells stably expressing the human D2 receptor.

-

In a 96-well plate, add the cell membranes, a fixed concentration of [3H]spiperone, and a dilution series of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours).

-

Harvest the membranes onto filter plates and wash to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the percent displacement for each compound concentration and determine the Ki value using the Cheng-Prusoff equation.

B. [35S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of [35S]GTPγS to G-proteins coupled to the D2 receptor.[9]

-

Principle: In the presence of a D2 receptor agonist, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the coupled G-protein. [35S]GTPγS is a non-hydrolyzable analog of GTP that can be used to quantify this activation.

-

Protocol:

-

Prepare membranes from cells expressing the D2 receptor.

-

In a 96-well plate, add the cell membranes, GDP, and a dilution series of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for a specified time (e.g., 1 hour).

-

Harvest the membranes onto filter plates and measure the bound radioactivity.

-

-

Data Analysis: Determine the pEC50 and maximal effect (Emax) relative to a full agonist like dopamine.

C. cAMP Assay

This assay measures the ability of a D2 receptor agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.[8]

-

Principle: D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. Activation of D2 receptors by an agonist leads to a decrease in the production of cAMP. This change can be measured using various methods, such as fluorescence-based biosensors.

-

Protocol:

-

Use a cell line expressing the D2 receptor and a cAMP biosensor (e.g., GloSensor).

-

Plate the cells in a 96-well plate.

-

Add a dilution series of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

-

Stimulate adenylyl cyclase with forskolin.

-

Measure the luminescence or fluorescence signal from the cAMP biosensor.

-

-

Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production and determine the EC50 value.

| Assay | Parameter Measured | Interpretation |

| Radioligand Binding | Ki | Affinity for the D2 receptor |

| [35S]GTPγS Binding | pEC50, Emax | Potency and efficacy as an agonist |

| cAMP Assay | EC50 | Potency as an agonist |

Cellular Activity and Cytotoxicity

This assay measures the effect of the compound on dopamine release from a suitable cell line, such as PC12 cells.[10]

-

Principle: PC12 cells, derived from a rat adrenal pheochromocytoma, synthesize, store, and release dopamine in a manner similar to dopaminergic neurons. Dopamine release can be stimulated by various agents, and the amount of dopamine released into the medium can be quantified.

-

Protocol:

-

Culture PC12 cells in appropriate conditions.

-

Treat the cells with 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline at various concentrations.

-

Stimulate dopamine release using a depolarizing agent (e.g., high potassium) or a nicotinic acetylcholine receptor agonist.

-

Collect the cell supernatant.

-

Measure the dopamine concentration in the supernatant using a sensitive method such as HPLC with electrochemical detection or a chemiluminescence-based assay.[10]

-

-

Data Analysis: Determine the effect of the compound on basal and stimulated dopamine release.

It is crucial to assess the general cytotoxicity of the compound to ensure that any observed biological effects are not due to cell death. The WST-1 assay is a common method for this purpose.[11]

-

Principle: The WST-1 reagent is a water-soluble tetrazolium salt that is cleaved to a formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Plate a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line if anticancer activity is being explored) in a 96-well plate.[11]

-

Treat the cells with a dilution series of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline for a specified period (e.g., 24-72 hours).

-

Add the WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance of the formazan product at the appropriate wavelength.

-

-

Data Analysis: Calculate the percent cell viability for each concentration and determine the CC50 (50% cytotoxic concentration).

Caption: Comprehensive workflow for biological evaluation.

In Silico and In Vitro ADMET Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical for identifying potential liabilities.

Various computational models can predict key physicochemical and pharmacokinetic properties.

-

Parameters to Predict: Lipophilicity (logP), aqueous solubility, plasma protein binding, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

-

Tools: Numerous commercial and open-source software packages are available for these predictions.

The liver microsomal stability assay is a common in vitro method to assess the metabolic clearance of a compound.[12]

-

Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and the necessary cofactors (e.g., NADPH). The disappearance of the parent compound over time is monitored.

-

Protocol:

-

Incubate 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline at a fixed concentration with pooled human or rodent liver microsomes in the presence of NADPH.

-

Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a solvent like acetonitrile.

-

Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.

-

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Preliminary Pharmacokinetic Profiling

A preliminary pharmacokinetic (PK) study in a rodent model (e.g., mice or rats) provides essential information on the in vivo behavior of the compound.[13][14][15]

-

Study Design:

-

Administer 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline via both intravenous (IV) and oral (PO) routes to different groups of animals.

-

Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Process the blood samples to obtain plasma.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the compound in plasma.

-

-

Data Analysis:

-

Use non-compartmental analysis to determine key PK parameters.[13]

-

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve (a measure of total drug exposure) |

| t1/2 | Elimination half-life |

| CL | Clearance (volume of plasma cleared of the drug per unit time) |

| Vd | Volume of distribution (apparent volume into which the drug distributes) |

| F% | Oral bioavailability |

Data Interpretation and Future Directions

The data generated from these studies will provide a comprehensive initial profile of the biological activity of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline.

-

If SIRT6 Inhibition is Confirmed: The next steps would involve selectivity profiling against other sirtuin isoforms and other histone deacetylases. Structure-activity relationship (SAR) studies would be initiated to optimize potency and selectivity.

-

If D2 Receptor Activity is Confirmed: The functional data will classify the compound as an agonist, antagonist, or partial agonist. Further studies would be needed to determine its selectivity against other dopamine receptor subtypes and other GPCRs.

-

If Both Activities are Present: This could represent an opportunity for a multi-target compound, or it may necessitate medicinal chemistry efforts to separate the two activities.

-

Pharmacokinetic Data: The PK profile will guide dose selection for in vivo efficacy studies and inform on the need for formulation development or chemical modification to improve drug-like properties.

This systematic approach, grounded in established methodologies, will enable a thorough and efficient evaluation of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline, paving the way for its potential development as a novel therapeutic agent.

References

- Burstein, E. S., Ma, J., Wong, S., et al. (2005). Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of apparent null antagonists. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1278-1287.

- Shen, B., Liu, H., Li, C., et al. (2020). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition, 48(5), 356-363.

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

- Jimenez, C. R., Eyman, M., & Olivera, B. M. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Methods and Protocols, 2(4), 89.

- Yurttas, L., Genc, B. S., & Demirayak, S. (2016). In Vitro and In Silico Study of 5-[(4-Methylpiperazin-1-yl)methyl]dehydrozingerone and 5-(Morpholin-4-ylmethyl)dehydrozingerone as Lipoxygenase and Xanthine Oxidase Inhibitor. Journal of the Chemical Society of Pakistan, 38(6).

- Li, L., Chen, J., Liu, Z., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127215.

-

PubChem. (n.d.). 5-Methoxy-2-(4-methylpyrazol-1-yl)aniline. Retrieved from [Link]

-

University of Otago. (2020). Identifying the optimal dose of dopamine agonists to initiate motor activity in a parkinsonian sheep model. Retrieved from [Link]

- Stoddart, L. A., Kellam, B., & Hill, S. J. (2020). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. ACS Chemical Neuroscience, 11(15), 2326-2338.

- Singh, P., & Kaur, M. (2016). Design, synthesis and biological evaluation of 5-(2-(4-(substituted benzo[d]isoxazol-3-yl)piperazin-1-yl)acetyl)indolin-2-one and 5-(2-(4-substitutedpiperazin-1-yl)acetyl)indolin-2-one derivatives as atypical antipsychotics. Medicinal Chemistry Research, 25(1), 135-149.

-

PubMed. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Retrieved from [Link]

- Jakobson, D., Avni, O., Drori, L., et al. (2018). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. Toxicology and Applied Pharmacology, 345, 49-57.

- Al-Hulli, Z. A., Taha, Z. A., & Al-Kurdy, R. A. (2023). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules, 28(4), 1805.

- Al-Otaibi, F. M., Al-Ghorbani, M., & Al-Anazi, M. R. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2828.

-

Preprints.org. (2024). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

- Stark, H., & Hubner, H. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(18), 3926-3935.

-

ChEMBL. (n.d.). Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethylarylpiperazines exhibit a substituent effect responsible for additional efficacy tuning. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Retrieved from [Link]

-

MDPI. (2023). Small Molecules in Parkinson's Disease Therapy: From Dopamine Pathways to New Emerging Targets. Retrieved from [Link]

-

MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

- Bonifazi, A., & Ellenwood, K. (2013). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 56(22), 9140-9154.

-

Medical Research Archives. (2024). Pharmacokinetics of Single-dose CLX-155 and Metabolites in Female Balb/C Mice. Retrieved from [Link]

- Dodd, J., Gogas, K., & Liu, W. (2021). Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration. Clinical Pharmacokinetics, 60(12), 1571-1580.

-

Liu, Q., Wang, J., & Kang, S. A. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 55(12), 5859-5870.

-

Chem-Impex. (n.d.). 4-(4-Metil-1-piperazinil)anilina. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document: Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethyl... - ChEMBL [ebi.ac.uk]

- 6. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. innoprot.com [innoprot.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. esmed.org [esmed.org]

A Medicinal Chemist's Guide to the 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline Scaffold: From Imatinib to Novel Kinase Inhibitors

Introduction: The Unassuming Core of a Revolution

In the landscape of targeted cancer therapy, few molecules command the same reverence as Imatinib (Gleevec). Its success in transforming chronic myeloid leukemia (CML) from a fatal diagnosis into a manageable condition heralded a new era of drug design. At the heart of this revolutionary drug lies a deceptively simple chemical scaffold: 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline . This technical guide delves into the core chemistry, structure-activity relationships (SAR), and strategic applications of this privileged fragment and its analogues, providing researchers and drug development professionals with a comprehensive understanding of its enduring significance.

This aniline derivative is more than a mere building block; it is a masterclass in medicinal chemistry design. Its specific arrangement of a methoxy group, a basic methylpiperazine moiety, and a reactive aniline function provides a unique combination of properties. The electron-donating methoxy group activates the aniline for subsequent reactions, while the methylpiperazine tail imparts crucial aqueous solubility and provides a key interaction point for binding to the ATP pocket of target kinases. Understanding the nuances of this scaffold is essential for its effective utilization in the design of novel kinase inhibitors and other targeted agents.

Part 1: Synthesis and Chemical Landscape

The primary utility of 5-methoxy-2-(4-methylpiperazin-1-yl)aniline is as a key intermediate in the synthesis of 2-aminopyrimidine-based kinase inhibitors, most famously Imatinib. The synthetic route is robust and well-established, relying on a critical nucleophilic aromatic substitution (SNAr) reaction.

Core Synthesis Protocol: A Validated Pathway

The most common and scalable synthesis involves the reaction of 2-fluoro-4-methoxy-aniline or a related precursor with 1-methylpiperazine. The electron-withdrawing nature of the nitro group is essential for activating the aromatic ring towards nucleophilic attack.

Experimental Protocol: Synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

-

Reaction Setup: In a nitrogen-flushed round-bottom flask equipped with a reflux condenser, combine 1-fluoro-2-nitro-4-methoxybenzene (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (K2CO3) (2.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-